molecular formula C10H9Br2ClN2O2 B8027539 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1951441-94-3

3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B8027539
CAS No.: 1951441-94-3
M. Wt: 384.45 g/mol
InChI Key: BYSBIKPVWZRGEN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring structure, along with an ethyl ester group and a hydrobromide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aminopyridine derivative.

  • Halogenation: Bromination and chlorination reactions are performed to introduce the bromine and chlorine atoms at the appropriate positions on the imidazo[1,2-a]pyridine ring.

  • Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a catalyst, such as sulfuric acid.

  • Formation of Hydrobromide Salt: The final step involves treating the ethyl ester with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-throughput production. The process would be optimized for efficiency, yield, and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups at the bromine or chlorine positions.

Scientific Research Applications

3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating diseases, including tuberculosis and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is compared with other similar compounds, such as:

  • 3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide: Similar structure but with a methyl group instead of chlorine.

  • 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester hydrobromide: Similar structure but with a methyl ester instead of an ethyl ester.

Properties

IUPAC Name

ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2.BrH/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSBIKPVWZRGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-94-3
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-chloro-, ethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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